![molecular formula C14H20N4O2 B2888575 N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide CAS No. 332404-00-9](/img/structure/B2888575.png)
N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is a chemical compound that offers immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis. This compound has been used in the design and synthesis of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles are then coupled with phenyl piperazine in polar aprotic medium to achieve the targeted N - (un/substituted) phenyl-2- (4-phenyl-1-piperazinyl) acetamides .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” is complex and involves various functional groups. The compound contains a phenyl group, a piperazine ring, and an ethanediamide moiety.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-phenyl-N’-[2-(piperazin-1-yl)ethyl]ethanediamide” include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine . The reactions are carried out in specific conditions to ensure the formation of the desired product .科学的研究の応用
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent . Novel derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra . These derivatives showed significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs.
Drug Discovery
This compound offers a promising scaffold for drug discovery efforts. Its structural features make it a suitable candidate for modification and optimization in the search for new therapeutic agents. The piperazine moiety, in particular, is a common feature in many pharmacologically active compounds, suggesting a broad range of possible drug development applications.
Material Synthesis
In the field of material synthesis , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide could be utilized in the creation of novel materials with unique properties. Its molecular structure could be incorporated into polymers or coatings to impart specific characteristics such as increased durability or chemical resistance.
Biological Studies
The compound’s ability to interact with various biological targets makes it useful for biological studies . It can be used to probe the function of enzymes, receptors, and other proteins, helping to elucidate their roles in biological processes and diseases.
Chemical Research
In chemical research , N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide can serve as a reagent or a building block for the synthesis of more complex molecules. Its reactive sites allow for a variety of chemical transformations, making it a versatile tool in organic synthesis.
Pharmacological Profile Enhancement
The compound can be used to enhance the pharmacological profile of existing drugs. By attaching or incorporating the N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide moiety into drug molecules, researchers can potentially improve their efficacy, stability, or bioavailability.
Cytotoxicity Studies
It has been used in cytotoxicity studies to assess the safety of new compounds. The derivatives of N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide have been evaluated on HEK-293 cells, and the results indicate that the compounds are non-toxic to human cells, which is crucial for the development of safe medications .
Molecular Docking Studies
Finally, molecular docking studies have utilized N-phenyl-N’-(2-piperazin-1-yl-ethyl)-oxalamide derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinity and activity of the compounds, which is essential for rational drug design .
特性
IUPAC Name |
N'-phenyl-N-(2-piperazin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-13(14(20)17-12-4-2-1-3-5-12)16-8-11-18-9-6-15-7-10-18/h1-5,15H,6-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFAUIOTSKADNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)
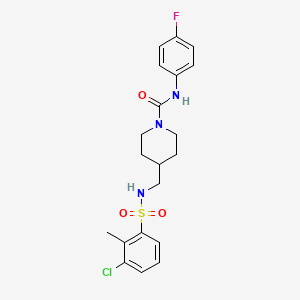
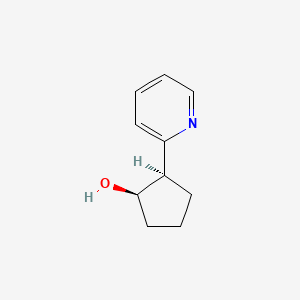
![4-(4-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2888497.png)
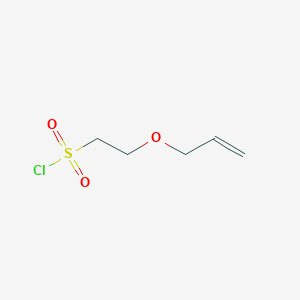
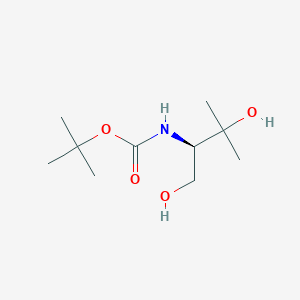
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2888504.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)

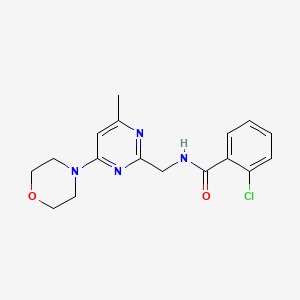
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2888509.png)
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)
![1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2888513.png)
![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)